REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH2:20]([CH:21]=[CH2:22])[I:23].[F:1][c:2]1[cH:3][c:4]2[n:5][cH:6][c:7](=[O:13])[nH:8][c:9]2[cH:10][c:11]1[F:12].[K+:18].[K+:19].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[F:1][c:2]1[cH:3][c:4]2[n:5][cH:6][c:7](=[O:13])[n:8]([CH2:22][CH:21]=[CH2:20])[c:9]2[cH:10][c:11]1[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1cnc2cc(F)c(F)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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C=CCn1c(=O)cnc2cc(F)c(F)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |